Cas no 1852470-81-5 (2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid)

2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a tetrazole-substituted carboxylic acid derivative with potential applications in medicinal chemistry and agrochemical synthesis. Its structure features a sterically hindered tertiary carbon center adjacent to a tetrazole ring, enhancing stability and reactivity in selective transformations. The tetrazole moiety confers metabolic resistance and bioisosteric properties, making it valuable in drug design as a carboxylic acid surrogate. The methyl substitution on the tetrazole ring improves lipophilicity, influencing pharmacokinetic profiles. This compound serves as a versatile intermediate for constructing heterocyclic frameworks, particularly in the development of bioactive molecules. Its synthetic utility lies in its ability to participate in coupling reactions and act as a scaffold for further functionalization.
2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid structure
1852470-81-5 structure
Product name:2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
CAS No:1852470-81-5
MF:C6H10N4O2
MW:170.16920042038
CID:5745746
PubChem ID:130544992

2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1852470-81-5
    • 2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
    • EN300-1139359
    • 1H-Tetrazole-5-acetic acid, α,α,1-trimethyl-
    • 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
    • Inchi: 1S/C6H10N4O2/c1-6(2,5(11)12)4-7-8-9-10(4)3/h1-3H3,(H,11,12)
    • InChI Key: DRGXEHMHTHKGIY-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)C1=NN=NN1C)=O

Computed Properties

  • Exact Mass: 170.08037557g/mol
  • Monoisotopic Mass: 170.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.9Ų
  • XLogP3: 0

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 411.3±24.0 °C(Predicted)
  • pka: 3.46±0.26(Predicted)

2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139359-2.5g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1139359-5.0g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5
5g
$3147.0 2023-06-09
Enamine
EN300-1139359-0.5g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1139359-1g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
1g
$986.0 2023-10-26
Enamine
EN300-1139359-0.25g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1139359-0.05g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1139359-5g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1139359-10g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1139359-10.0g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5
10g
$4667.0 2023-06-09
Enamine
EN300-1139359-0.1g
2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
1852470-81-5 95%
0.1g
$867.0 2023-10-26

Additional information on 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Comprehensive Overview of 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid (CAS No. 1852470-81-5)

2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid (CAS No. 1852470-81-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a tetrazole ring, known for its bioisosteric properties, with a propanoic acid backbone, making it a versatile intermediate in drug discovery. Researchers are particularly interested in its potential applications as a metabolite or building block for bioactive molecules, aligning with the growing demand for novel heterocyclic compounds in medicinal chemistry.

The compound’s CAS number 1852470-81-5 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Its IUPAC name reflects the presence of a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group, a motif increasingly explored for its stability and hydrogen-bonding capabilities. Recent studies highlight its relevance in peptide mimetics and enzyme inhibition, topics frequently searched in academic and industrial forums. The integration of tetrazole derivatives into small-molecule therapeutics is a trending topic, driven by their resemblance to carboxylic acids while offering improved metabolic resistance.

From a synthetic perspective, 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is synthesized via cycloaddition reactions, a method widely discussed in organic chemistry communities. Its solubility and stability under physiological conditions are key parameters for researchers optimizing drug formulations. Notably, the compound’s logP and pKa values are often queried in computational chemistry platforms, reflecting its importance in ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These properties align with current industry trends toward AI-driven molecular design, where predictive modeling accelerates the identification of promising candidates.

The agrochemical sector also explores CAS 1852470-81-5 for its potential as a herbicide or plant growth regulator precursor. The tetrazole moiety’s ability to mimic carboxylate groups makes it valuable in designing eco-friendly alternatives, a hot topic in sustainable agriculture. Searches for “tetrazole in agrochemicals” have surged, underscoring the intersection of green chemistry and crop protection. Regulatory agencies emphasize the need for low-toxicity compounds, further elevating the relevance of this chemical class.

In analytical chemistry, 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is characterized using techniques like NMR, HPLC, and mass spectrometry, with data often shared in open-access repositories. The compound’s spectral properties are frequently compared to related heterocycles, addressing common queries about structural confirmation. Collaborative platforms such as PubChem and Reaxys feature extensive datasets, enabling cross-disciplinary research.

Market insights reveal growing procurement of CAS 1852470-81-5 by contract research organizations (CROs) and academic labs, driven by its utility in high-throughput screening. The compound’s patent landscape is another area of interest, with filings often linked to kinase inhibitors and GPCR modulators. These trends resonate with broader discussions on personalized medicine and targeted therapies, where tailored molecular architectures are paramount.

To summarize, 2-Methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid exemplifies the innovation driving modern chemical R&D. Its dual utility in pharmaceuticals and agrochemicals, coupled with its computational and synthetic accessibility, positions it as a compound of enduring relevance. As search volumes for “tetrazole derivatives” and “bioisosteres” continue to rise, this molecule remains at the forefront of interdisciplinary research.

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